molecular formula C6H14ClNO3 B6172844 rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride CAS No. 2739962-82-2

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No. B6172844
CAS RN: 2739962-82-2
M. Wt: 183.6
InChI Key:
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Description

Rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride, or rac-MPDH, is a chiral compound with a wide range of applications in the scientific research field. It is a derivative of the amino acid L-proline, and is synthesized by a process involving several steps of hydrolysis, esterification, and condensation. Rac-MPDH has been found to be a useful reagent in organic synthesis, as it can act as a chiral ligand in asymmetric catalysis and can be used to synthesize a variety of organic compounds. Additionally, rac-MPDH has been used in the study of biochemical and physiological effects in a variety of organisms.

Scientific Research Applications

Rac-MPDH hydrochloride has a wide range of applications in the scientific research field. It has been used as a chiral ligand in asymmetric catalysis, enabling the synthesis of a variety of organic compounds. Additionally, rac-MPDH hydrochloride has been used in the study of biochemical and physiological effects in a variety of organisms. For example, it has been used to study the effects of the compound on the growth and development of Drosophila melanogaster, as well as its effects on the production of ATP and the regulation of gene expression in E. coli.

Mechanism of Action

Rac-MPDH hydrochloride is believed to act as a chiral ligand in asymmetric catalysis, enabling the synthesis of a variety of organic compounds. Additionally, it has been found to bind to a variety of proteins in a manner that is dependent on the specific amino acid residues present in the protein. This binding can then lead to a variety of biochemical and physiological effects, depending on the type of protein that is bound.
Biochemical and Physiological Effects
Rac-MPDH hydrochloride has been found to have a variety of biochemical and physiological effects in a variety of organisms. For example, it has been found to inhibit the growth and development of Drosophila melanogaster, as well as to regulate the production of ATP and the expression of genes in E. coli. Additionally, rac-MPDH hydrochloride has been found to bind to a variety of proteins in a manner that is dependent on the specific amino acid residues present in the protein. This binding can then lead to a variety of biochemical and physiological effects, depending on the type of protein that is bound.

Advantages and Limitations for Lab Experiments

Rac-MPDH hydrochloride has several advantages and limitations when used in lab experiments. One advantage of rac-MPDH hydrochloride is that it is relatively easy to synthesize and purify, making it a useful reagent for organic synthesis. Additionally, rac-MPDH hydrochloride can act as a chiral ligand in asymmetric catalysis, enabling the synthesis of a variety of organic compounds. However, one limitation of rac-MPDH hydrochloride is that it is not very stable in solution, making it difficult to store and use in experiments. Additionally, rac-MPDH hydrochloride has been found to bind to a variety of proteins in a manner that is dependent on the specific amino acid residues present in the protein, which can make it difficult to predict the exact biochemical and physiological effects that will be observed in experiments.

Future Directions

There are a variety of potential future directions for research involving rac-MPDH hydrochloride. One potential direction is to further explore the biochemical and physiological effects of rac-MPDH hydrochloride in a variety of organisms. Additionally, further research could be conducted to explore the potential applications of rac-MPDH hydrochloride in organic synthesis, such as the synthesis of new drugs or other compounds. Additionally, further research could be conducted to explore the potential applications of rac-MPDH hydrochloride in other areas, such as the production of biofuels or other renewable energy sources. Finally, further research could be conducted to investigate the potential mechanisms of action of rac-MPDH hydrochloride and to explore the potential for its use in the treatment of various diseases and disorders.

Synthesis Methods

Rac-MPDH is synthesized through a multi-step process that involves hydrolysis, esterification, and condensation. This process begins with the hydrolysis of L-proline to form rac-MPDH and hydrochloric acid. The hydrolysis is catalyzed by an acid such as hydrochloric acid, and the resulting rac-MPDH is then isolated and purified by recrystallization. The next step in the synthesis process is the esterification of rac-MPDH with a suitable alcohol, such as methanol, to form the esterified compound rac-MPDH-methanol. Finally, the esterified compound is condensed with a suitable base, such as sodium hydroxide, to form rac-MPDH hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride involves the protection of a pyrrolidine ring, followed by the addition of a methoxymethyl group and subsequent deprotection. The final step involves the addition of a hydrochloride group.", "Starting Materials": [ "L-pyroglutamic acid", "Methanol", "Sodium hydride", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Protection of pyrrolidine ring with tert-butyldimethylsilyl chloride", "Addition of methoxymethyl group with sodium hydride and methyl iodide", "Deprotection of pyrrolidine ring with tetra-n-butylammonium fluoride", "Addition of hydrochloride group with hydrochloric acid" ] }

CAS RN

2739962-82-2

Product Name

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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